molecular formula C14H11FO2 B6369196 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261993-43-4

2-(2-Fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6369196
CAS RN: 1261993-43-4
M. Wt: 230.23 g/mol
InChI Key: UAGCFPUGIDOGBI-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% (2-FMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless, crystalline solid that is insoluble in water, but slightly soluble in ethanol and other organic solvents. 2-FMB is used in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate. 2-FMB has also been studied for its potential biological activity, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% has been studied for its potential biological activity, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been used as a reagent in organic synthesis and as a pharmaceutical intermediate. 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% has also been investigated for its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% has been found to inhibit the growth of certain types of cancer cells. It is believed to do this by binding to the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This binding prevents the enzyme from producing reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% has been found to inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation, modulate immune responses, and reduce oxidative stress. In addition, 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% has been shown to act as an antioxidant, protecting cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% in lab experiments include its low toxicity and its ability to inhibit the growth of certain types of cancer cells. However, 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% is not very stable, and can degrade over time.

Future Directions

Future research on 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% may focus on its potential to inhibit the growth of other types of cancer cells, as well as its potential to modulate other biochemical and physiological processes. Additionally, further research may be conducted on its stability and solubility in order to improve its use in lab experiments. Finally, research may be conducted to explore the potential of 2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)benzoic acid, 95% can be prepared by the reaction of 2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out at room temperature and yields a 95% pure product.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGCFPUGIDOGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683263
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-43-4
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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